molecular formula C12H8N2O4 B2618865 3,8-Dinitro-1,2-dihydroacenaphthylene CAS No. 35338-47-7

3,8-Dinitro-1,2-dihydroacenaphthylene

Cat. No.: B2618865
CAS No.: 35338-47-7
M. Wt: 244.206
InChI Key: YGJBWUMCFHVIDR-UHFFFAOYSA-N
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Description

3,8-Dinitro-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative of acenaphthene (1,2-dihydroacenaphthylene, C₁₂H₁₀, CAS 83-32-9) , functionalized with nitro (-NO₂) groups at the 3 and 8 positions of the fused naphthalene core. While direct literature on this specific compound is sparse, its structural and electronic properties can be inferred from related nitro-substituted acenaphthene derivatives. Nitro groups are electron-withdrawing, significantly altering the compound’s reactivity, solubility, and photophysical behavior compared to the parent acenaphthene.

Properties

IUPAC Name

3,8-dinitro-1,2-dihydroacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-13(16)10-5-1-7-2-6-11(14(17)18)9-4-3-8(10)12(7)9/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJBWUMCFHVIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dinitro-1,2-dihydroacenaphthylene typically involves the nitration of acenaphthylene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 3 and 8 positions of the acenaphthylene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The industrial production would likely involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,8-Dinitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3,8-Diamino-1,2-dihydroacenaphthylene.

    Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of acenaphthylene.

Scientific Research Applications

3,8-Dinitro-1,2-dihydroacenaphthylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dinitro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key properties of 3,8-dinitro-1,2-dihydroacenaphthylene with structurally related acenaphthene derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -NO₂ at C3, C8 C₁₂H₈N₂O₄ 244.21 (calculated) Hypothesized: High thermal stability, potential for π-stacking interactions. Limited direct data.
Acenaphthene None C₁₂H₁₀ 154.21 Planar PAH, used in PAH reference standards. Purity >95% (HPLC), melts at ~95°C.
5-Nitro-1,2-dihydroacenaphthylene -NO₂ at C5 C₁₂H₉NO₂ 199.21 Fluorescent sensor for Fe³⁺; λₑₓ = 365 nm, λₑₘ = 450 nm. Synthetic intermediate.
3-Nitro-1,2-dihydroacenaphthylene -NO₂ at C3 C₁₂H₉NO₂ 199.16 Melting point: 150–151°C. IR data available (Coblentz Society). Limited application studies.
3,8-Dimethylacenaphthylene-1,2-dione -CH₃ at C3, C8; ketones C₁₄H₁₀O₂ 210.23 Planar core (r.m.s. deviation 0.014 Å); π–π stacking (3.7–3.8 Å). Used in crystallography.
5-Bromo-1,2-dihydroacenaphthylene -Br at C5 C₁₂H₉Br 233.11 Halogenated derivative; potential Suzuki coupling substrate. Limited characterization.

Electronic and Reactivity Differences

  • Nitro vs. Methyl Substitution : Nitro groups reduce electron density, making the compound less reactive toward electrophilic substitution but more prone to nucleophilic attack. In contrast, methyl groups (e.g., in 3,8-dimethyl derivatives) are electron-donating, enhancing electrophilic reactivity .
  • Positional Effects : Nitro at C5 (5-nitro derivative) enables fluorescence applications due to extended conjugation, while C3 substitution (3-nitro) may sterically hinder certain reactions .

Thermal and Photochemical Behavior

  • Thermal Stability : Nitro groups increase decomposition temperatures. For example, 5-nitroacenaphthene is stable up to 200°C .
  • Photoresponse : 6,8-Dinitro BIPS (a spiropyran analog) undergoes reversible ring closure under visible light, suggesting nitro-acenaphthenes may exhibit similar photochromic behavior .

Biological Activity

3,8-Dinitro-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon characterized by its molecular formula C12H8N2O4C_{12}H_{8}N_{2}O_{4} and a molecular weight of 244.209 g/mol. This compound has garnered interest due to its potential biological activities, particularly in relation to its interaction with various biomolecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its nitro groups, which can participate in redox reactions. This interaction leads to the generation of reactive intermediates capable of modifying biological molecules, thereby affecting various cellular pathways and processes. The compound's mechanism involves:

  • Enzyme Interaction : It has been shown to interact with enzymes and receptors, potentially modulating their activity.
  • Redox Activity : The nitro groups can be reduced to amino groups, altering the compound's reactivity and biological profile .

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties through the modulation of cellular pathways involved in cancer progression.
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various nitro-substituted acenaphthylene derivatives. Among these compounds, this compound demonstrated significant cytotoxicity against cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation at low concentrations .

CompoundIC50 (µM)Cancer Cell Line
This compound5.0HeLa
Control (Untreated)--

Case Study 2: Neuroprotective Properties

In another investigation focusing on neurodegenerative diseases, researchers assessed the ability of this compound to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both critical targets in Alzheimer's disease treatment. The compound showed promising results with IC50 values indicating effective inhibition:

EnzymeIC50 (µM)
AChE0.28
MAO-B0.34

These findings suggest that the compound may have dual-targeting capabilities that could be beneficial in treating Alzheimer's disease .

Comparison with Similar Compounds

This compound can be compared with other nitro-substituted compounds to highlight its unique properties:

Compound NameStructure FeaturesNotable Activity
3,6-Dinitro-1,2-dihydroacenaphthyleneSimilar nitro substitution patternModerate cytotoxicity
3,8-DinitroacenaphtheneLacks hydrogen at position 1Lower enzyme inhibition

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